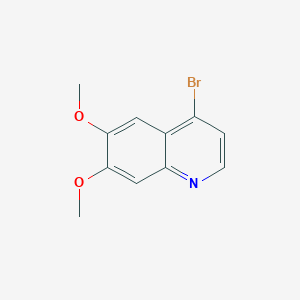

4-溴-6,7-二甲氧基喹啉

描述

4-Bromo-6,7-dimethoxyquinoline is a compound that is structurally related to various quinoline derivatives which have been studied for their potential in medicinal chemistry. The presence of bromine and methoxy groups on the quinoline scaffold is of particular interest due to their influence on the biological activity and chemical reactivity of these compounds.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a related compound, was achieved by bromination of an intermediate quinazoline derivative . Similarly, 6-bromo-4-iodoquinoline was synthesized from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline through a series of cyclization and substitution reactions . These methods highlight the versatility of quinoline scaffolds in undergoing various chemical transformations to introduce different substituents, such as bromine.

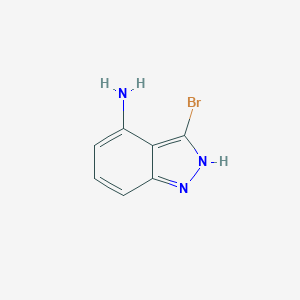

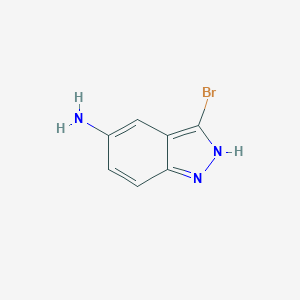

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be significantly altered by the introduction of substituents. For example, the compound 2-Bromo-5,7-dimethoxy-4-phenylquinoline was synthesized and its crystal structure revealed two independent molecules with different orientations of the phenyl ring relative to the quinoline ring system . This indicates that the substituents can influence the overall conformation and packing of the molecules in the solid state.

Chemical Reactions Analysis

Quinoline derivatives participate in a variety of chemical reactions. The bromination of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid allylamide, for instance, resulted in the addition of bromine to the allyl double bond rather than halocyclization . This demonstrates the reactivity of the allyl group in the presence of bromine and provides insights into the regioselectivity of halogenation reactions in these compounds.

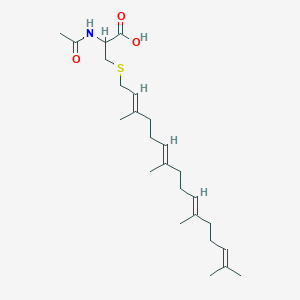

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their functional groups. For example, the introduction of bromine and methoxy groups can affect the solubility, fluorescence, and quantum efficiency of these compounds. The compound 8-bromo-7-hydroxyquinoline (BHQ) was found to have greater single-photon quantum efficiency than other photolabile protecting groups and showed sensitivity to multiphoton-induced photolysis, making it useful for biological applications .

科学研究应用

Application 1: Treatment of Glioblastoma Multiforme

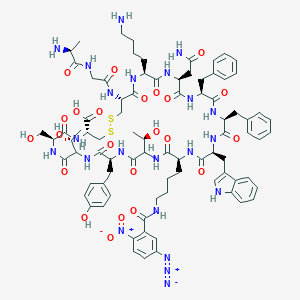

- Summary of the Application : The compound 4-Bromo-6,7-dimethoxyquinoline is used as a derivative in the creation of a novel quinazoline derivative, WHI-P154 . This derivative has shown significant cytotoxic activity against human glioblastoma cells .

- Methods of Application or Experimental Procedures : The in vitro antiglioblastoma activity of WHI-P154 was amplified and rendered selective by conjugation to recombinant human epidermal growth factor (EGF) . The EGF-P154 conjugate was able to bind to and enter target glioblastoma cells within 10-30 min via receptor-mediated endocytosis by inducing internalization of the EGF-R molecules .

- Results or Outcomes : In vitro treatment with EGF-P154 resulted in killing of glioblastoma cells at nanomolar concentrations with an IC50 of 813 +/- 139 nM . The in vivo administration of EGF-P154 resulted in delayed tumor progression and improved tumor-free survival in a severe combined immunodeficient mouse glioblastoma xenograft model .

Application 2: Inhibition of G9a

- Summary of the Application : 4-Bromo-6,7-dimethoxyquinoline is used as a derivative in the creation of 2,4-diamino-6,7-dimethoxyquinoline derivatives, which have been identified as inhibitors of G9a . G9a is a histone lysine methyltransferase (HKMT) involved in epigenetic regulation via the installation of histone methylation marks .

- Methods of Application or Experimental Procedures : The compound was designed and synthesized as part of a range of heterocyclic scaffolds, and its ability to inhibit G9a was investigated .

- Results or Outcomes : The studies led to an improved understanding of the key pharmacophoric features of BIX-01294 and the identification of a new core quinoline inhibitory scaffold, which retains excellent potency and high selectivity .

Application 3: Antitumor Activity

- Summary of the Application : 4-Bromo-6,7-dimethoxyquinoline is used as a derivative in the creation of 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one . This compound demonstrated significant antitumor activity .

- Methods of Application or Experimental Procedures : The compound was synthesized and its antitumor activity was tested against various cancer cell lines .

- Results or Outcomes : The compound demonstrated significant antitumor activity with IC50 values of 0.4, 0.4, 0.4, and 0.9 µM against 2774, SKOV-3, HL-60, and H460 cancer cell lines, respectively .

安全和危害

未来方向

属性

IUPAC Name |

4-bromo-6,7-dimethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVHJHVTRNXFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583005 | |

| Record name | 4-Bromo-6,7-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6,7-dimethoxyquinoline | |

CAS RN |

666734-51-6 | |

| Record name | 4-Bromo-6,7-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

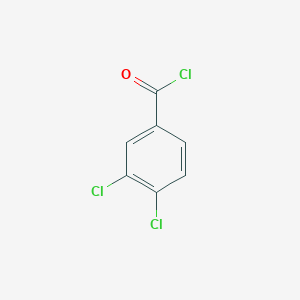

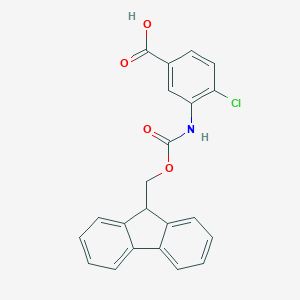

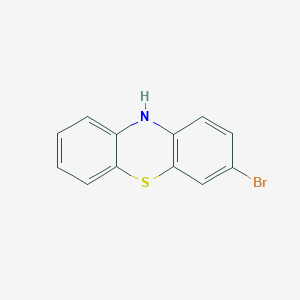

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)

![3-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B152535.png)

![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)